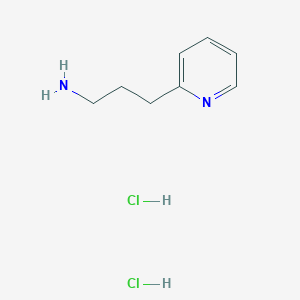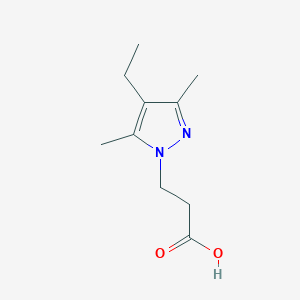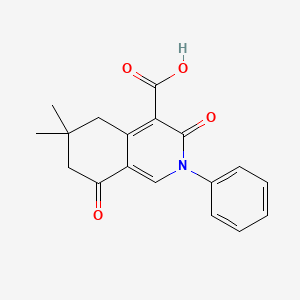
N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide
説明
N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide, also known as N-methyl-2-chlorophenoxyacetic acid (MCPAA), is an organic compound belonging to the class of amides. It is a white, crystalline solid with a molecular weight of 324.8 g/mol. It is used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and synthetic materials. It is also used in the synthesis of other compounds, such as the antifungal agent fluconazole.
科学的研究の応用
Environmental Impact and Toxicology
- Research has delved into the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (a component of N-(3-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide), revealing rapid advancements and a focus on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly aquatic ones. The studies emphasize the need for future research to concentrate on molecular biology, gene expression, exposure assessment in humans or other vertebrate bioindicators, and pesticide degradation studies (Zuanazzi et al., 2020).
Herbicide Sorption and Environmental Behavior
- Investigations into the behavior of phenoxy herbicides like 2,4-D in agricultural environments have been comprehensive, covering aspects like microbial biodegradation and the role of microorganisms in the degradation of the herbicide and its main degradation metabolite, 2,4-dichlorophenol. This research aims to understand the environmental fate of these compounds and mitigate pollution and health risks associated with their use in agriculture (Magnoli et al., 2020).
Sorption to Soil and Organic Matter
- Studies have analyzed the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals, creating a comprehensive database of soil–water distribution coefficients. This data suggests that sorption of 2,4-D can be rationalized based on soil parameters such as pH, organic carbon content, and iron oxides, which are significant sorbents for phenoxy herbicides (Werner et al., 2012).
特性
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-9-13(19)4-3-5-14(9)20-16(21)10(2)22-15-7-6-11(17)8-12(15)18/h3-8,10H,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDIHMOZPHBACK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1391180.png)
![1,7-Dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391181.png)
![1-(4-Fluorophenyl)-3,7-dimethyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1391183.png)





![7-(4-Chlorophenyl)-1-ethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1391194.png)

![[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B1391198.png)


